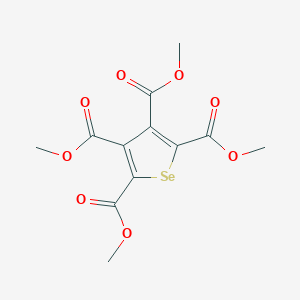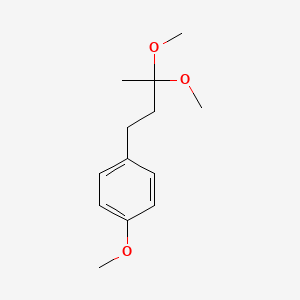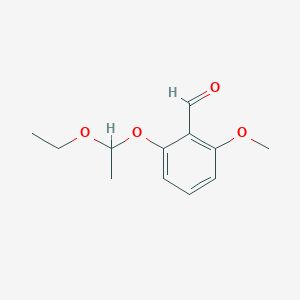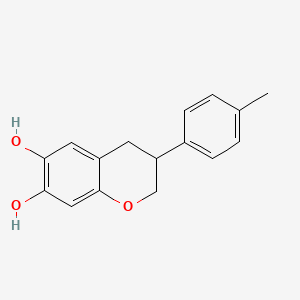
6,7-Dihydroxy-4'-methylisoflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-4’-methylisoflavan is a type of isoflavan, a subclass of flavonoids. Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and a methyl group at the 4’ position on the isoflavan skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4’-methylisoflavan typically involves the use of coumarin derivatives as starting materials. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate can then be further modified to introduce the hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-4’-methylisoflavan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-4’-methylisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin intermediate can be reduced to form the isoflavan structure.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoflavan derivatives with reduced carbonyl groups.
Substitution: Alkylated or acylated isoflavan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-4’-methylisoflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways, such as MAPK and NF-κB.
Comparación Con Compuestos Similares
Similar Compounds
4’,7-Dihydroxy-6-methoxyisoflavan: Similar structure but with a methoxy group at the 6 position.
Genistein: 7,4’-Dihydroxy-6-methoxyisoflavone, known for its phytoestrogenic activity.
Daidzein: 7,4’-Dihydroxyisoflavone, another phytoestrogen with similar biological activities.
Uniqueness
6,7-Dihydroxy-4’-methylisoflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant properties, while the methyl group at the 4’ position may influence its interaction with molecular targets.
Propiedades
Número CAS |
116718-59-3 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C16H16O3/c1-10-2-4-11(5-3-10)13-6-12-7-14(17)15(18)8-16(12)19-9-13/h2-5,7-8,13,17-18H,6,9H2,1H3 |
Clave InChI |
OKUSEYCLSBRHFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


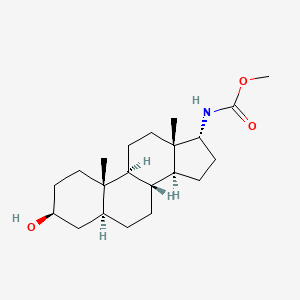
![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
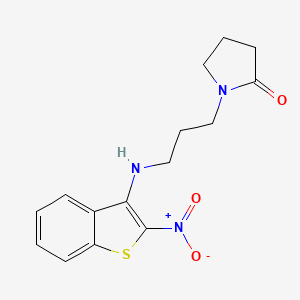

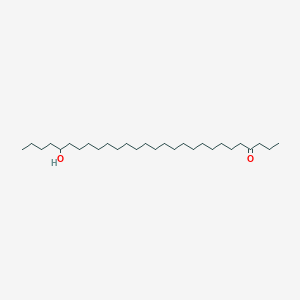
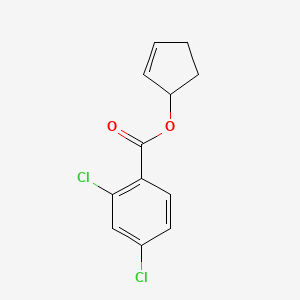
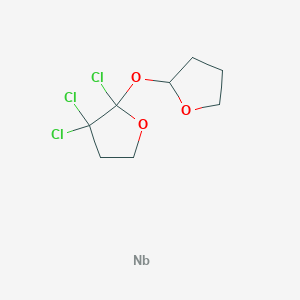

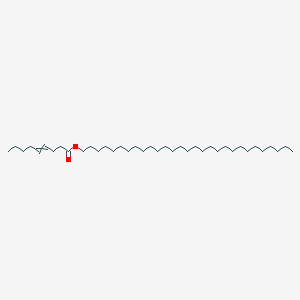
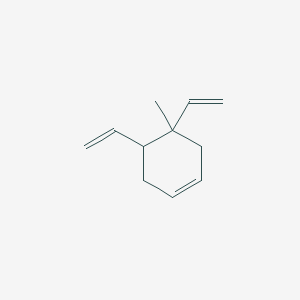
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
